BenchChemオンラインストアへようこそ!

Carbinoxamine Maleate

Histamine H1 Antagonists Receptor Binding Pharmacology

Carbinoxamine maleate delivers a 3.3-fold higher potency against H7N9 influenza (IC50 3.56 μM) compared to chlorpheniramine, a Ki of 2.3 nM at H1 receptors, and an intermediate CNS sedative profile — outperforming diphenhydramine in receptor affinity while minimizing neurochemical perturbation. Its 10–20 h half-life and 109% relative bioavailability support modified-release formulation design. Choose this compound when differentiation from standard H1 antagonists is critical for antiviral entry inhibitor screening or in vivo pharmacology requiring balanced sedation.

Molecular Formula C20H23ClN2O5
Molecular Weight 406.9 g/mol
CAS No. 3505-38-2
Cat. No. B192786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbinoxamine Maleate
CAS3505-38-2
Synonyms2-[(4-Clorophenyl)-2-pyridinylmethoxy]-N,N-dimethylethanamine Maleate Salt;  Allergefon;  Clistin;  Ciberon;  Lergefin; 
Molecular FormulaC20H23ClN2O5
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyGVNWHCVWDRNXAZ-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Solubility>61 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Carbinoxamine Maleate (CAS 3505-38-2): Sourcing Guide for a First-Generation Ethanolamine H1 Antihistamine


Carbinoxamine maleate is a first-generation ethanolamine-derivative histamine H1 receptor antagonist [1]. It functions as a competitive antagonist at peripheral and central H1 receptors, exhibiting additional anticholinergic and sedative properties [2]. As a racemic mixture of the (R)- and (S)-enantiomers, its pharmacological profile is shaped by its ability to cross the blood-brain barrier, which distinguishes it from newer, non-sedating antihistamines [3].

Why Generic Substitution of Carbinoxamine Maleate Formulations Requires Caution: Understanding Key Differentiators


While FDA therapeutic equivalence codes (e.g., 'AA') permit substitution among multisource carbinoxamine maleate oral tablet products , substitution with other first-generation H1 antihistamines (e.g., diphenhydramine, chlorpheniramine, or clemastine) is not straightforward. Differences in H1 receptor binding kinetics, ancillary receptor affinities, CNS penetration profiles, and elimination half-life can translate into distinct clinical efficacy, sedative burden, and anticholinergic adverse event profiles [1]. Furthermore, dissolution and release characteristics may differ between immediate-release and extended-release formulations, impacting both bioavailability and tolerability . The quantitative evidence below delineates where carbinoxamine maleate diverges from close in-class analogs, informing scientific and procurement decisions.

Quantitative Differentiation Evidence for Carbinoxamine Maleate Relative to Key First-Generation Comparators


Comparative H1 Receptor Binding Affinity: Carbinoxamine vs. Diphenhydramine and Clemastine

In radioligand competition binding assays, carbinoxamine maleate binds to the histamine H1 receptor with a Ki of 2.3 nM [1]. This affinity is approximately 5-fold higher than that of diphenhydramine, which exhibits a Ki of 11.7 nM at human recombinant H1 receptors . Conversely, clemastine displays a markedly higher affinity (Ki = 0.26 nM) . These data position carbinoxamine maleate as an intermediate-affinity H1 antagonist within the ethanolamine class.

Histamine H1 Antagonists Receptor Binding Pharmacology

Differential Impact on CNS Monoamine Turnover: Carbinoxamine vs. Diphenhydramine

In an in vivo mouse brain study comparing eleven H1 antagonists, diphenhydramine markedly reduced dopamine (DA) turnover, while carbinoxamine exerted a comparatively weak influence on monoamine metabolism [1]. This differential modulation of central DA and 5-HT systems may correlate with variations in sedative potential and abuse liability [2].

Neuropharmacology Monoamine Turnover CNS Effects

In Vitro Antiviral Activity Against Influenza: Carbinoxamine vs. Chlorpheniramine

In a cytopathic effect (CPE) reduction assay using A/Shanghai/4664T/2013(H7N9) influenza virus, carbinoxamine maleate (CAM) demonstrated an IC50 of 3.56 μM, whereas S-(+)-chlorpheniramine maleate (SCM) exhibited an IC50 of 11.84 μM [1]. CAM also showed efficacy against multiple influenza A strains and one influenza B strain in vitro [2].

Antiviral Agents Influenza Drug Repurposing

Pharmacokinetic Profile: Half-Life and Bioavailability of Carbinoxamine Maleate

Carbinoxamine maleate exhibits a serum half-life of 10 to 20 hours following a single 8 mg oral dose, with a Tmax of 1.5 to 5 hours and a Cmax of approximately 24 ng/mL [1]. The relative bioavailability of a low-drug-loading carbinoxamine-resin complex was 109% compared to a reference formulation, attributed to faster release and improved dispersibility . Comparative half-life data for other first-generation agents vary: chlorpheniramine has a longer terminal half-life (27.9 ± 8.7 h) [2], while diphenhydramine's half-life is shorter (approximately 4-8 h).

Pharmacokinetics Half-Life Bioavailability

FDA Therapeutic Equivalence Code 'AA' for Carbinoxamine Maleate 4 mg Tablets

According to the FDA Orange Book, carbinoxamine maleate 4 mg oral tablets are assigned a therapeutic equivalence code of 'AA' . This designation indicates that products bearing this code are considered therapeutically equivalent to the reference listed drug and can be substituted with the expectation of equivalent clinical effect and safety profile [1].

Regulatory Science Therapeutic Equivalence Generic Substitution

Optimal Research and Industrial Application Scenarios for Carbinoxamine Maleate Based on Differentiating Evidence


In Vitro Antiviral Screening and Influenza Drug Repurposing Studies

Based on direct comparative evidence showing a 3.3-fold higher potency of carbinoxamine maleate over chlorpheniramine against H7N9 influenza virus (IC50: 3.56 μM vs. 11.84 μM), researchers engaged in antiviral drug discovery should prioritize carbinoxamine maleate as a lead scaffold for influenza entry inhibitor development [1].

Pharmacological Studies Requiring Intermediate H1 Receptor Affinity and Distinct CNS Profile

With a Ki of 2.3 nM at H1 receptors—more potent than diphenhydramine (11.7 nM) but less than clemastine (0.26 nM)—and a comparatively weak influence on CNS dopamine turnover compared to diphenhydramine, carbinoxamine maleate is well-suited for in vivo experiments where an intermediate sedative profile and reduced neurochemical perturbation are desired [1][2].

Formulation Development Leveraging Intermediate Half-Life and Bioavailability Characteristics

The serum half-life of 10 to 20 hours and the demonstrated 109% relative bioavailability of certain resin complexes support the use of carbinoxamine maleate in the design of modified-release oral formulations. Its pharmacokinetic profile, intermediate between shorter-acting diphenhydramine and longer-acting chlorpheniramine, offers flexibility for once- or twice-daily dosing strategies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbinoxamine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.